N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide (CAS 1428358-84-2) is a synthetic small molecule (C₂₀H₁₇N₅O₂, MW 359.4 g/mol) belonging to the pyrazolyl-pyrimidine carboxamide class. Its core scaffold — a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine linked via an amide bond to a 2-ethoxy-1-naphthamide moiety — places it within a broader chemotype explored in kinase inhibitor programs, most notably as LRRK2 modulators by Genentech and as kinase inhibitors by Bayer.

Molecular Formula C20H17N5O2
Molecular Weight 359.389
CAS No. 1428358-84-2
Cat. No. B2426325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide
CAS1428358-84-2
Molecular FormulaC20H17N5O2
Molecular Weight359.389
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=NC=N3)N4C=CC=N4
InChIInChI=1S/C20H17N5O2/c1-2-27-16-9-8-14-6-3-4-7-15(14)19(16)20(26)24-17-12-18(22-13-21-17)25-11-5-10-23-25/h3-13H,2H2,1H3,(H,21,22,24,26)
InChIKeyTWSHJXAFCKPMJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide (CAS 1428358-84-2): Structural Classification and Physicochemical Baseline for Procurement Evaluation


N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide (CAS 1428358-84-2) is a synthetic small molecule (C₂₀H₁₇N₅O₂, MW 359.4 g/mol) belonging to the pyrazolyl-pyrimidine carboxamide class [1]. Its core scaffold — a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine linked via an amide bond to a 2-ethoxy-1-naphthamide moiety — places it within a broader chemotype explored in kinase inhibitor programs, most notably as LRRK2 modulators by Genentech [2] and as kinase inhibitors by Bayer [3]. The compound is listed in PubChem (CID 71805330) with computed physicochemical descriptors including XLogP3 of 3.3, topological polar surface area of 81.9 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. Critically, no peer-reviewed biological activity data (IC₅₀, Kᵢ, or cellular potency) for this specific compound were identified in the public domain at the time of this analysis.

Why Generic Substitution Is Not Supported for N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide: Differentiated Physicochemical and Scaffold Properties


Within the pyrazolyl-pyrimidine carboxamide class, even minor structural modifications produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and steric bulk that predictably alter target engagement, selectivity, and ADME profiles [1]. The 2-ethoxy-1-naphthamide group in CAS 1428358-84-2 imparts an XLogP3 of 3.3 and a topological polar surface area (TPSA) of 81.9 Ų — properties that differ markedly from simpler acetyl analogs such as N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide (CAS 1448075-77-1, MW 203.2, fewer aromatic rings, lower logP) . The extended naphthalene aromatic system in the target compound introduces π-stacking capacity and conformational rigidity absent in smaller amide congeners, while the 2-ethoxy group provides a modifiable lipophilic handle not present in unsubstituted naphthamide analogs [1]. These structural features are non-redundant: a procurement decision that treats any pyrazolyl-pyrimidine amide as interchangeable ignores the documented sensitivity of kinase selectivity profiles to the amide substituent's steric and electronic character, as demonstrated across the Genentech LRRK2 patent series where naphthyl-bearing compounds exhibit distinct activity clusters from phenyl or heteroaryl amides [2].

Quantitative Differentiation Evidence for N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide: Physicochemical and Scaffold Comparisons


Lipophilicity Differentiation: XLogP3 Comparison of 2-Ethoxy-1-naphthamide vs. Simpler Amide Congeners

The target compound exhibits a computed XLogP3 of 3.3, driven by the combined lipophilic contributions of the naphthalene core and the 2-ethoxy substituent [1]. This contrasts with simpler pyrazolyl-pyrimidine amide analogs such as N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide (MW 203.2, predicted XLogP ~0.5–1.0 based on reduced carbon count and absence of aromatic fused rings) . For kinase inhibitor programs where optimal cellular permeability typically requires logP in the 2–4 range, the target compound's lipophilicity positions it in a more favorable window for passive membrane permeability compared to low-logP acetyl analogs, while the polar amide and pyrimidine nitrogens maintain a TPSA of 81.9 Ų — below the common 140 Ų threshold for oral bioavailability prediction [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bonding and Topological Polar Surface Area Differentiation vs. Analog N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide

The target compound possesses 1 hydrogen bond donor (the amide N–H) and 5 hydrogen bond acceptors (pyrimidine N, pyrazole N, amide carbonyl O, ethoxy O, naphthalene π-system), yielding a TPSA of 81.9 Ų [1]. By comparison, the analog N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide incorporates an additional pyrimidine ring in the amide portion, which increases the H-bond acceptor count and TPSA (estimated TPSA > 100 Ų) while adding polarity that may reduce passive membrane permeability [2]. The target compound's single amide N–H donor limits the desolvation penalty upon target binding relative to analogs with additional H-bond donors, and the ethoxy oxygen provides a modifiable H-bond acceptor site that can be leveraged for SAR exploration without altering the core scaffold connectivity [1].

Hydrogen bonding Polar surface area Permeability

Scaffold Association with LRRK2 Kinase Inhibition: Patent Family Evidence for the Pyrazolyl-Pyrimidine Carboxamide Chemotype

The pyrazolyl-pyrimidine scaffold with an amide substituent at the pyrimidine 4-position is the core chemotype of Genentech's extensively patented LRRK2 modulator series (US9212173B2, US8815882B2, WO2013164321A1, EP2638031B9) [1][2]. Within this patent family, exemplified compounds bearing naphthyl and substituted naphthyl amide groups demonstrate LRRK2 inhibitory activity, establishing a class-level association between the naphthamide sub-series and LRRK2 engagement [1]. The target compound's specific 2-ethoxy-1-naphthamide substituent represents a structural variation not explicitly exemplified in the Genentech patents, meaning that while scaffold-class association with LRRK2 is established, direct quantitative activity data for CAS 1428358-84-2 itself remains absent from public disclosures [3]. The Bayer patent family (US2020/0055842A1) further demonstrates that 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives can be optimized for kinase inhibition in cardiovascular and renal indications, confirming the scaffold's ligand efficiency across multiple kinase targets [4].

LRRK2 Parkinson's disease Kinase inhibition Neurodegeneration

Evidence-Based Application Scenarios for N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide (CAS 1428358-84-2)


Kinase Inhibitor Screening Library Enrichment for LRRK2-Focused Drug Discovery Programs

The pyrazolyl-pyrimidine carboxamide scaffold, including naphthamide-substituted variants, is validated as an LRRK2-modulating chemotype by the Genentech patent family (US9212173B2, US8815882B2) [1]. Procurement of CAS 1428358-84-2 is most justified when building a structurally diverse screening subset within this chemotype, where the 2-ethoxy-1-naphthamide moiety provides differentiated lipophilicity (XLogP3 = 3.3) and TPSA (81.9 Ų) relative to simpler amide analogs [2]. Users should note that no target-specific IC₅₀ data are publicly available, and activity must be confirmed experimentally.

Physicochemical Property-Based Lead Optimization Starting Point

With a molecular weight of 359.4 g/mol, XLogP3 of 3.3, TPSA of 81.9 Ų, 1 HBD, and 5 rotatable bonds, CAS 1428358-84-2 falls within favorable drug-like property space [1]. The 2-ethoxy group provides a synthetic handle for further derivatization (e.g., O-dealkylation to the phenol, or extension to longer alkoxy chains for logP modulation), while the naphthamide core offers π-stacking potential for kinase hinge-region interactions [1]. This compound may serve as a lead-like starting point for medicinal chemistry campaigns targeting kinases where naphthamide-based inhibitors have shown precedent, including VEGFR-2 [3].

Selectivity Profiling Reference Compound for Pyrazolyl-Pyrimidine Carboxamide Chemotype SAR Studies

The structural distinctiveness of the 2-ethoxy-1-naphthamide group — combining a fused bicyclic aromatic system with an alkoxy substituent — makes CAS 1428358-84-2 a valuable comparator in structure-activity relationship (SAR) studies aimed at understanding how amide substituent bulk and electronics influence kinase selectivity within the pyrazolyl-pyrimidine scaffold class [1]. When profiled alongside acetyl, benzoyl, and unsubstituted naphthamide analogs, this compound can help define the lipophilic tolerance and steric constraints of the target binding pocket, informing the design of more selective inhibitors [2].

In Silico Modeling and Docking Studies for Kinase Target Prediction

The well-defined 2D and 3D structure (SMILES: CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=NC=N3)N4C=CC=N4, with 5 rotatable bonds and 0 stereocenters) makes CAS 1428358-84-2 suitable for computational docking and molecular dynamics simulations [1]. The compound's conformational profile is dominated by the rotation of the ethoxy group and the amide bond, enabling systematic in silico exploration of binding poses across the kinome. Such studies can prioritize which kinases to profile experimentally, reducing screening costs [1].

Quote Request

Request a Quote for N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.